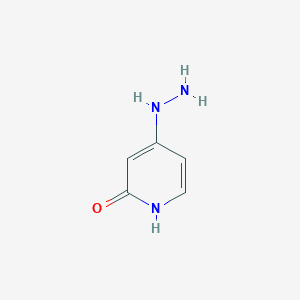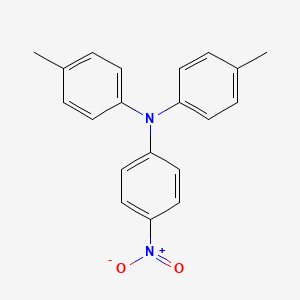
2-Methoxypyrimidin-5-ol
Vue d'ensemble
Description
2-Methoxypyrimidin-5-ol is a chemical compound with the molecular formula C₅H₆N₂O₂ . It has a molecular weight of 126.113 g/mol .
Synthesis Analysis
The synthesis of 2-Methoxypyrimidin-5-ol involves various chemical reactions. For instance, one method involves the use of peracetic acid in acetic acid at ambient temperature . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 80℃ for 60 hours .Molecular Structure Analysis
The molecular structure of 2-Methoxypyrimidin-5-ol is complex and involves various chemical bonds . The compound has a density of 1.3±0.1 g/cm³, a boiling point of 282.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, a nonheme diiron N-oxygenase AzoC catalyzes the oxidization of the amino group to its nitroso analogue in the formation of the azoxy bond in azoxymycins biosynthesis .Physical And Chemical Properties Analysis
2-Methoxypyrimidin-5-ol has several physical and chemical properties. It has a molar refractivity of 31.0±0.3 cm³, a polar surface area of 55 Ų, and a polarizability of 12.3±0.5 10^-24 cm³ .Applications De Recherche Scientifique
2-Methoxypyrimidin-5-ol
has potential applications in medicine, particularly in the development of antiviral and anticancer agents. Organophosphorus compounds, which include derivatives like 2-Methoxypyrimidin-5-ol, have been studied for their biological activity . These compounds can be used to create drugs that target specific pathways involved in cancer and viral infections, offering a pathway to new treatments.
Agriculture: Pesticide Development
In agriculture, 2-Methoxypyrimidin-5-ol could be utilized in the synthesis of pesticides. Its structure allows for the creation of compounds that can interact with specific enzymes or receptors in pests, potentially leading to more effective pest control solutions .
Material Science: Polymer Synthesis
The compound’s reactivity makes it a candidate for use in material science, particularly in polymer synthesis. It can be incorporated into polymers to alter their properties, such as increasing resistance to degradation or improving thermal stability .
2-Methoxypyrimidin-5-ol
may have applications in environmental science, especially in pollution remediation. Its chemical properties could be harnessed to create compounds that help in the breakdown of pollutants or in the capture of toxic substances from the environment .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be explored for its enzyme inhibition properties. By affecting the activity of certain enzymes, it can be used to study biochemical pathways or develop inhibitors that have therapeutic potential .
2-Methoxypyrimidin-5-ol
is also relevant in pharmacology for drug development. It can be part of the synthesis of new pharmacological agents, contributing to the discovery of drugs with improved efficacy and reduced side effects .
Mécanisme D'action
Mode of Action
As a pyrimidine derivative, it may interact with biological systems in a manner similar to other pyrimidine-based compounds, but this is purely speculative without further studies .
Biochemical Pathways
The biochemical pathways affected by 2-Methoxypyrimidin-5-ol are currently unknown. Pyrimidines play a crucial role in the synthesis of DNA, RNA, and other critical cellular processes, so it’s possible that 2-Methoxypyrimidin-5-ol could influence these pathways. Without specific research on this compound, it’s difficult to say for certain .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methoxypyrimidin-5-ol are not well-studied. These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its intended target in the body. Without this information, it’s challenging to predict the pharmacokinetic behavior of 2-Methoxypyrimidin-5-ol .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxypyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-6-2-4(8)3-7-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZQRJXEHGOEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535798 | |
| Record name | 2-Methoxypyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrimidin-5-ol | |
CAS RN |
91233-70-4 | |
| Record name | 2-Methoxypyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)





